molecular formula C8H5ClFNO4 B13014905 Methyl2-chloro-6-fluoro-3-nitrobenzoate

Methyl2-chloro-6-fluoro-3-nitrobenzoate

Cat. No.: B13014905
M. Wt: 233.58 g/mol
InChI Key: BZJDXIIVIVNYKX-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-fluoro-3-nitrobenzoate is a chemical compound with the molecular formula C8H5ClFNO4 and a molecular weight of 233.58 g/mol . This compound is characterized by the presence of a chloro, fluoro, and nitro group attached to a benzoate ester. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of methyl 2-chloro-6-fluoro-3-nitrobenzoate typically involves the esterification of 2-chloro-6-fluoro-3-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2-chloro-6-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:

Major products formed from these reactions include 2-chloro-6-fluoro-3-aminobenzoate and 2-chloro-6-fluoro-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-chloro-6-fluoro-3-nitrobenzoate is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-fluoro-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and fluoro groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

Methyl 2-chloro-6-fluoro-3-nitrobenzoate can be compared with similar compounds such as:

  • Methyl 2-chloro-3-fluoro-6-nitrobenzoate
  • Methyl 3-chloro-6-fluoro-2-nitrobenzoate
  • Methyl 2-chloro-5-fluoro-3-nitrobenzoate

These compounds share similar structural features but differ in the position of the substituents on the benzoate ring. This can lead to variations in their chemical reactivity and biological activity .

Properties

Molecular Formula

C8H5ClFNO4

Molecular Weight

233.58 g/mol

IUPAC Name

methyl 2-chloro-6-fluoro-3-nitrobenzoate

InChI

InChI=1S/C8H5ClFNO4/c1-15-8(12)6-4(10)2-3-5(7(6)9)11(13)14/h2-3H,1H3

InChI Key

BZJDXIIVIVNYKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)[N+](=O)[O-])F

Origin of Product

United States

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